Cas no 10146-81-3 (1-chloro-2-isocyanato-2-methylpropane)

1-chloro-2-isocyanato-2-methylpropane 化学的及び物理的性質
名前と識別子
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- 1-chloro-2-isocyanato-2-methylpropane
- 1-chloro-2-isocyanato-2-methyl-propane
- Propane, 1-chloro-2-isocyanato-2-methyl-
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- MDL: MFCD19232151
- インチ: 1S/C5H8ClNO/c1-5(2,3-6)7-4-8/h3H2,1-2H3
- InChIKey: PGYDISKBIVRYOH-UHFFFAOYSA-N
- SMILES: ClCC(C)(C)N=C=O
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 8
- 回転可能化学結合数: 2
- 複雑さ: 116
- XLogP3: 2.2
- トポロジー分子極性表面積: 29.4
1-chloro-2-isocyanato-2-methylpropane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-254207-5.0g |
1-chloro-2-isocyanato-2-methylpropane |
10146-81-3 | 95% | 5.0g |
$3147.0 | 2024-06-19 | |
Enamine | EN300-254207-1.0g |
1-chloro-2-isocyanato-2-methylpropane |
10146-81-3 | 95% | 1.0g |
$1086.0 | 2024-06-19 | |
Enamine | EN300-254207-10g |
1-chloro-2-isocyanato-2-methylpropane |
10146-81-3 | 94% | 10g |
$4667.0 | 2023-09-14 | |
Enamine | EN300-254207-1g |
1-chloro-2-isocyanato-2-methylpropane |
10146-81-3 | 94% | 1g |
$1086.0 | 2023-09-14 | |
Aaron | AR01WKZ4-2.5g |
Propane, 1-chloro-2-isocyanato-2-methyl- |
10146-81-3 | 95% | 2.5g |
$2950.00 | 2025-02-14 | |
Enamine | EN300-254207-0.25g |
1-chloro-2-isocyanato-2-methylpropane |
10146-81-3 | 95% | 0.25g |
$538.0 | 2024-06-19 | |
Enamine | EN300-254207-10.0g |
1-chloro-2-isocyanato-2-methylpropane |
10146-81-3 | 95% | 10.0g |
$4667.0 | 2024-06-19 | |
Enamine | EN300-254207-2.5g |
1-chloro-2-isocyanato-2-methylpropane |
10146-81-3 | 95% | 2.5g |
$2127.0 | 2024-06-19 | |
Enamine | EN300-254207-5g |
1-chloro-2-isocyanato-2-methylpropane |
10146-81-3 | 94% | 5g |
$3147.0 | 2023-09-14 | |
Aaron | AR01WKZ4-250mg |
Propane, 1-chloro-2-isocyanato-2-methyl- |
10146-81-3 | 95% | 250mg |
$765.00 | 2025-02-14 |
1-chloro-2-isocyanato-2-methylpropane 関連文献
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
1-chloro-2-isocyanato-2-methylpropaneに関する追加情報
Chemical Profile of 1-chloro-2-isocyanato-2-methylpropane (CAS No. 10146-81-3)
1-chloro-2-isocyanato-2-methylpropane, identified by its CAS number 10146-81-3, is a significant intermediate in organic synthesis, particularly in the pharmaceutical and specialty chemical industries. This compound belongs to the class of isocyanates, which are characterized by the presence of a highly reactive isocyanate group (-NCO). The structural features of 1-chloro-2-isocyanato-2-methylpropane make it a valuable building block for the synthesis of various functionalized molecules, including polymers, agrochemicals, and bioactive compounds.
The reactivity of 1-chloro-2-isocyanato-2-methylpropane stems from its isocyanate functionality, which readily participates in nucleophilic addition reactions. This property has been exploited in recent years to develop novel methodologies for constructing complex molecular architectures. For instance, studies have demonstrated its utility in the preparation of polyurethanes and polyureas, where the isocyanate group reacts with hydroxyl or amine groups to form stable urethane linkages. These polymers find applications in coatings, adhesives, and elastomers.
In the realm of pharmaceutical chemistry, 1-chloro-2-isocyanato-2-methylpropane has been utilized as a precursor in the synthesis of biologically active molecules. The compound’s ability to undergo facile reactions with amines and alcohols has enabled the development of novel heterocyclic compounds with potential therapeutic applications. Recent research has highlighted its role in generating derivatives that exhibit antimicrobial and anti-inflammatory properties. These findings underscore the importance of 1-chloro-2-isocyanato-2-methylpropane as a versatile synthetic intermediate in medicinal chemistry.
The industrial significance of 1-chloro-2-isocyanato-2-methylpropane is further emphasized by its use in the production of specialty chemicals. For example, it serves as a key reactant in the synthesis of chiral auxiliaries and catalysts, which are essential for enantioselective transformations. Such transformations are critical for producing enantiomerically pure compounds, which are often required in pharmaceuticals and fine chemicals. The compound’s structural flexibility also allows for modifications that can tailor its reactivity for specific synthetic needs.
Advances in synthetic methodologies have expanded the applications of 1-chloro-2-isocyanato-2-methylpropane beyond traditional organic synthesis. Techniques such as flow chemistry and microwave-assisted synthesis have been employed to enhance the efficiency and scalability of reactions involving this compound. These innovations have not only improved yield but also reduced reaction times, making processes more sustainable and cost-effective. The integration of these technologies into industrial settings highlights the evolving role of 1-chloro-2-isocyanato-2-methylpropane in modern chemical manufacturing.
The safety and handling of 1-chloro-2-isocyanato-2-methylpropane are paramount due to its reactive nature. Proper storage conditions, such as cool temperatures and inert atmospheres, are necessary to prevent decomposition. Additionally, personal protective equipment (PPE) should be used when handling this compound to minimize exposure risks. Regulatory guidelines provide comprehensive recommendations for its safe use, ensuring compliance with environmental and occupational health standards.
Future research directions for 1-chloro-2-isocyanato-2-methylpropane may explore its potential in green chemistry initiatives. Efforts to develop more environmentally benign synthetic routes could include catalytic processes that reduce waste or utilize renewable feedstocks. Such developments would align with global trends toward sustainable chemical practices while maintaining or enhancing the compound’s utility in industrial applications.
In conclusion, 1-chloro-2-isocyanato-2-methylpropane (CAS No. 10146-81-3) is a multifaceted compound with broad applications in organic synthesis, pharmaceuticals, and specialty chemicals. Its unique reactivity and structural properties make it indispensable in modern chemical research and industry. As advancements continue to emerge, the role of this compound is expected to expand further, driving innovation across multiple scientific disciplines.
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